

HPLC analysis method for 5-phenylthiophene-2-carboxylic acid purity

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Compound of Interest

Compound Name: 5-Phenylthiophene-2-carboxylic acid

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Application Note: A Validated HPLC Method for Purity Determination of **5-Phenylthiophene-2-carboxylic Acid**

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for **5-phenylthiophene-2-carboxylic acid**, a key building block in pharmaceutical and materials science research.[1] The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, ensuring reliable quantification of the active pharmaceutical ingredient (API) and its potential impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and in-depth validation procedures aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction: The Critical Role of Purity Analysis

5-Phenylthiophene-2-carboxylic acid is a versatile intermediate with applications in the synthesis of pharmaceuticals and organic electronic materials.[1] Its unique molecular structure, featuring a thiophene ring coupled with a phenyl group and a carboxylic acid moiety, imparts desirable electronic and biological properties.[1] In the context of drug development, the purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a well-defined and validated analytical method for purity assessment is paramount.

This application note addresses this need by providing a comprehensive HPLC method, developed with a focus on scientific integrity and regulatory compliance.

Physicochemical Properties of 5-Phenylthiophene-2-carboxylic Acid

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ O ₂ S	[1] [5]
Molecular Weight	204.25 g/mol	[1]
Appearance	Off-white crystalline solid	[1]
Melting Point	184-190 °C	[1]
UV Maximum (in Ethanol)	310 nm	[6]
Polarity	Non-polar	[7] [8]

The non-polar nature of **5-phenylthiophene-2-carboxylic acid** makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase. [\[7\]](#)[\[8\]](#)[\[9\]](#)

HPLC Method Parameters and Rationale

The selection of each parameter is grounded in the physicochemical properties of the analyte and established chromatographic principles.

Chromatographic Conditions

Parameter	Recommended Condition	Justification
HPLC System	Agilent 1260 Infinity II or equivalent	A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD is suitable.
Stationary Phase	Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)	A C18 column provides a hydrophobic stationary phase that will retain the non-polar analyte through hydrophobic interactions. [8] [10]
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier in RP-HPLC. [10] The addition of formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. [11]
Elution Mode	Gradient	A gradient elution is recommended for separating the main peak from potential impurities with varying polarities. [10]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column to ensure good separation efficiency. [10]
Column Temperature	30 °C	Maintaining a constant column temperature ensures reproducible retention times.
Detector	Diode Array Detector (DAD)	A DAD allows for the monitoring of the analyte at its UV maximum (310 nm) and

can also provide spectral data to assess peak purity.[6]

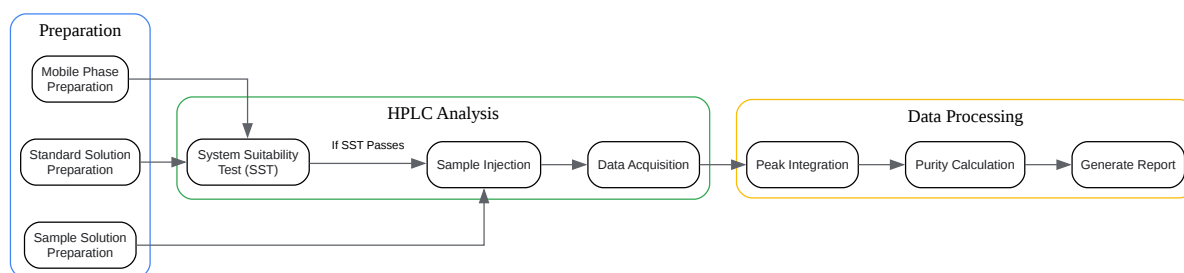
Injection Volume 10 μ L

A typical injection volume for analytical HPLC.

Run Time 25 minutes

Sufficient time to elute the main compound and any potential impurities.

Experimental Workflow Diagram



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Caption: Experimental workflow for HPLC purity analysis.

Detailed Protocols

Reagents and Materials

- **5-Phenylthiophene-2-carboxylic acid** reference standard ($\geq 99.5\%$ purity)
- **5-Phenylthiophene-2-carboxylic acid** sample for analysis
- Acetonitrile (HPLC grade)

- Formic acid (LC-MS grade)
- Water (HPLC grade, e.g., Milli-Q)
- 0.45 μm syringe filters (PTFE or nylon)

Standard Solution Preparation (100 $\mu\text{g/mL}$)

- Accurately weigh approximately 10 mg of the **5-phenylthiophene-2-carboxylic acid** reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.
- This stock solution has a concentration of 100 $\mu\text{g/mL}$.

Sample Solution Preparation (100 $\mu\text{g/mL}$)

- Accurately weigh approximately 10 mg of the **5-phenylthiophene-2-carboxylic acid** sample.
- Transfer the sample to a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile.
- Filter the solution through a 0.45 μm syringe filter before injection.

HPLC Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Perform a system suitability test (SST) by injecting the standard solution five times. The system is deemed suitable if the acceptance criteria in the table below are met.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Inject a blank (acetonitrile) to ensure no carryover from previous analyses.

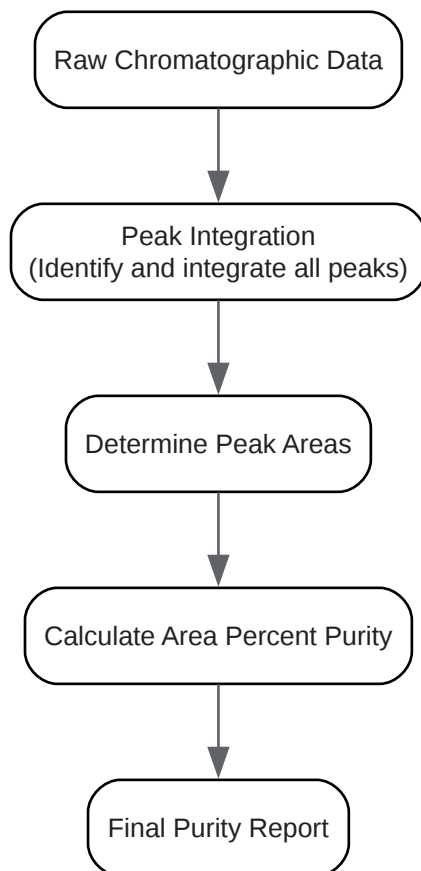
- Inject the prepared sample solution in duplicate.
- After the sequence is complete, flush the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Analysis and Purity Calculation

The purity of the **5-phenylthiophene-2-carboxylic acid** sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Data Analysis Workflow



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Caption: Workflow for data analysis and purity calculation.

Method Validation: A Self-Validating System

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.^[17] The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.^{[2][3][4][17]}

System Suitability

System suitability testing (SST) is an integral part of any analytical method and ensures the chromatographic system is performing adequately.^{[12][13][14][15][16]}

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Ensures peak symmetry.
Theoretical Plates (N)	≥ 2000	Indicates column efficiency.
%RSD of Peak Area	$\leq 2.0\%$ (for 5 injections)	Demonstrates the precision of the injection system. ^[12]
%RSD of Retention Time	$\leq 1.0\%$ (for 5 injections)	Ensures retention time reproducibility.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.^{[18][19][20][21][22]}

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
- Thermal Degradation: 105 °C for 48 hours
- Photolytic Degradation: UV light (254 nm) and visible light for 7 days

The method is considered specific if the main peak is well-resolved from any degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the target concentration should be prepared. The correlation coefficient (r^2) of the calibration curve should be ≥ 0.999 .

Accuracy

Accuracy is determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a spiked placebo). The recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day precision): The analysis of six replicate samples at 100% of the target concentration on the same day. The %RSD should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day precision): The analysis of six replicate samples at 100% of the target concentration on different days, by different analysts, or with different equipment. The %RSD should be $\leq 2.0\%$.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:

- Flow rate (± 0.1 mL/min)
- Column temperature (± 2 °C)
- Mobile phase composition ($\pm 2\%$ organic)

The system suitability parameters should still be met under these varied conditions.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the purity analysis of **5-phenylthiophene-2-carboxylic acid**. The detailed protocol and validation guidelines ensure that the method is reliable, accurate, and suitable for its intended purpose in a regulated environment. By following the procedures outlined in this document, researchers and drug development professionals can confidently assess the purity of this important chemical intermediate.

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